
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide is an organic compound that features a cyano group, a thiophene ring, and an oxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylthiophene, acrylonitrile, and oxolane derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide would involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of efficient catalysts to speed up the reactions.
Solvents: Selection of solvents that enhance reaction rates and product solubility.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The oxolane moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Hydrogen gas with a palladium catalyst for cyano group reduction.
Substitution: Alkyl halides or sulfonates for nucleophilic substitution on the oxolane ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various functionalized oxolane derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Anticancer Research: Explored for its cytotoxic properties against cancer cell lines.
Antimicrobial Agents: Potential use in the development of new antibiotics.
Industry
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Agriculture: Investigated for its potential as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Chemical Reactions: The compound can act as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyano-3-(2-thienyl)prop-2-enamide: Lacks the oxolane moiety, making it less versatile in certain reactions.
3-(3-methylthiophen-2-yl)acrylonitrile: Similar structure but without the amide functionality, affecting its reactivity and applications.
Uniqueness
Structural Features: The combination of a cyano group, thiophene ring, and oxolane moiety provides unique reactivity and interaction profiles.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and drug development.
This detailed overview highlights the significance of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide in scientific research and industrial applications
Propriétés
IUPAC Name |
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h4,6-7,12H,2-3,5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDCXSIUDXWJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
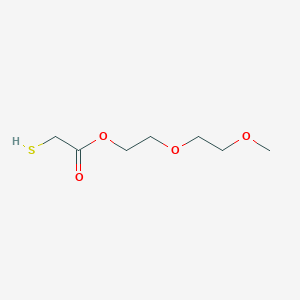
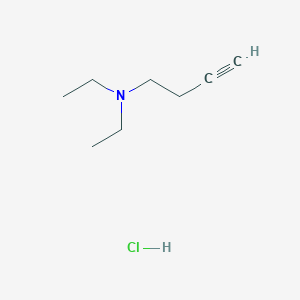
![N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2468113.png)
![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2468114.png)
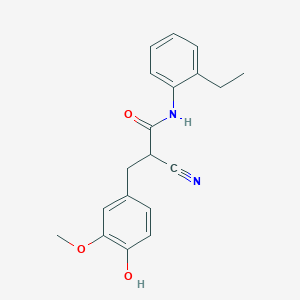
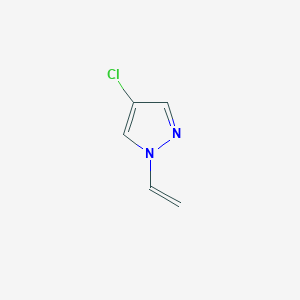
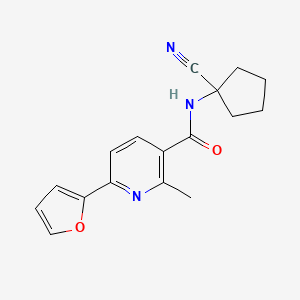
![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)
![N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2468123.png)
![N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2468124.png)
![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)
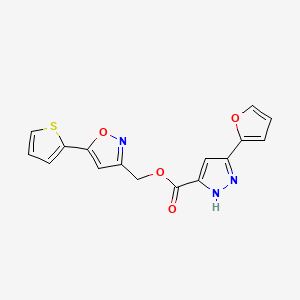
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B2468127.png)
![3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2468128.png)
